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molecular formula C18H21NO B8676474 3-(Dibenzylamino)butan-2-one CAS No. 68543-43-1

3-(Dibenzylamino)butan-2-one

Cat. No. B8676474
M. Wt: 267.4 g/mol
InChI Key: VPRWCKWKTYPOIG-UHFFFAOYSA-N
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Patent
US05587514

Procedure details

Triethylamine (8.85 mmol, 1.24 mL) was added under an argon atmosphere to a stirred solution of N,N-dibenzylalanine (8.85 mmol, 2.38 g) in tetrahydrofuran (THF) (53.0 mL) at -30° C. (dry ice/CCl4 bath). Trimethyl acetyl chloride (8.85 mmol, 1.42 mL) was then added dropwise via syringe and the turbid solution was allowed to stir at -30° C. for 30 minutes before dropwise addition of a solution of methylmagnesium chloride in THF (3.0M, 1.07 eq., 9.5 mmol, 3.23 mL) over 10 minutes. The solution was stirred for 45 minutes and then quenched with saturated solution of NH4Cl (5.0 mL). The solution was extracted with Et2O, the organic extracts washed with brine, dried over MgSO4, and filtered. The solvent was evaporated in vacuo and the residue was subjected to flash column chromatography on silica gel with 8:1 hexanes/ethyl acetate to isolate a pure product in 65% yield. Colorless oil; Rf =0.43 (7:1 hexanes/ethyl acetate) 1H NMR (300.15 MHz) δ1.19 (d, J=5.4 Hz, 3H), 2.25 (5, 3H), 3.39 (q, J=6.9 Hz, 1H), 2.57 (AB quartet, δA =3.33, δB =3. JAS=13.8 Hz, 4H), 7.19-7.43 (m, 10H); 13C NMR (75.5 MHz 7.1, 27.7, 54.6, 62.9, 27.2, 128.5, 128.8, 139.3, 210.8; IR (Neat) 1710 cm-1 ; MS (low resolution) m/e 268 M+H 22%), 224 (MeCHNBn2, 100%); HRMS for C18H22NO: 268-1709 (calc'd 268-1676); Anal: calc'd for C18H21NO: C 80.68, H 7.92, N 5.24; Found: C 80.79, H 7.95, N 5.17.
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
dry ice CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.23 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)C.[CH2:8]([N:15]([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C@H:16]([C:18]([OH:20])=O)[CH3:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)=O.C(Cl)(Cl)(Cl)Cl.CC(C)(C)C(Cl)=O.C[Mg]Cl>O1CCCC1>[CH3:1][C:18]([CH:16]([N:15]([CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:17])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N([C@@H](C)C(=O)O)CC1=CC=CC=C1
Name
dry ice CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(Cl)(Cl)(Cl)Cl
Name
Quantity
53 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
3.23 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated solution of NH4Cl (5.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with Et2O
WASH
Type
WASH
Details
the organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to isolate a pure product in 65% yield

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=O)C(C)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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